3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopropyl group. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by an asymmetric Friedel–Crafts-type alkylation/cyclization process. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized pyrazolopyridine derivatives .
Scientific Research Applications
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the core pyrazolopyridine structure.
3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine: Contains aryl groups instead of the cyclopropyl group.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole ring.
Uniqueness
The presence of the cyclopropyl group in 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-8(6-3-4-6)11-12-9(7)10-5-1/h1-2,5-6H,3-4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIYEVCNRJZSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC=NC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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